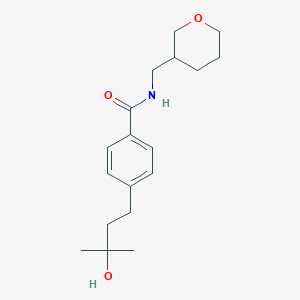

![molecular formula C15H16N2O4S B5500414 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction :2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide represents a class of chemical compounds characterized by a sulfonylamide group attached to a benzamide backbone, modified with an ethoxyphenyl moiety. These types of compounds are recognized for their diverse range of chemical and biological properties, often studied within the context of pharmaceuticals and materials science.

Synthesis Analysis :The synthesis of compounds similar to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide involves multi-step chemical reactions. Typically, these compounds are synthesized by the reaction of an appropriate benzene sulfonyl chloride with an amine, followed by substitution reactions to introduce the ethoxy group. Specific conditions, such as the presence of base and the type of solvent, can significantly influence the outcome and yield of the reaction (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis :The molecular structure of similar sulfonamide compounds has been characterized by various spectroscopic methods and theoretical calculations, revealing their detailed geometry, electronic distribution, and interaction potential. X-ray crystallography, IR spectroscopy, and density functional theory (DFT) calculations provide insights into the bond lengths, angles, and overall molecular conformation, which are critical for understanding their chemical reactivity and physical properties (Demir et al., 2015).

Chemical Reactions and Properties :Compounds in this category typically undergo various chemical reactions, including nucleophilic substitution, amidation, and sulfonation. Their chemical behavior is significantly influenced by the nature of the sulfonyl and amide groups, which can participate in hydrogen bonding and electrostatic interactions. The presence of the ethoxy group can further modulate their chemical properties, making them suitable for specific synthetic applications (Larsen & Roberts, 1986).

Physical Properties Analysis :The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular shape. Techniques like X-ray diffraction and thermal analysis help in understanding these aspects, contributing to the compound's application in various fields (Yanagi et al., 2000).

Chemical Properties Analysis :The reactivity and stability of these compounds are essential for their chemical and biological utility. Studies have shown that factors such as electronic effects, steric hindrance, and the presence of electron-withdrawing or donating groups significantly affect their chemical behavior. Investigations into their oxidation, reduction, and other reaction pathways provide valuable information for their potential use in synthetic chemistry and drug development (Fatima et al., 2013).

Applications De Recherche Scientifique

Inhibition of Metalloenzyme Carbonic Anhydrase

A study by Ulus et al. (2013) synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide and investigated its role as an inhibitor of the metalloenzyme carbonic anhydrase. The compounds showed inhibition of human cytosolic carbonic anhydrase isoforms I, II, and VII, particularly demonstrating high affinity for isoforms II and VII. This highlights its potential use in medical applications targeting these enzymes (Ulus et al., 2013).

Use in Analytical Derivatization for Liquid Chromatography

Wu et al. (1997) discussed the synthesis of a sulfonate reagent, similar in structure to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide, for analytical derivatization in liquid chromatography. This compound shows potential for sensitive detection and easy removal post-derivatization, indicating its utility in chromatographic analyses (Wu et al., 1997).

Role in Pharmacological Effects

A study by Ife et al. (1989) examined 2-[[(4-amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors, which are structurally related to 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide. The paper discussed the importance of controlling pyridine pKa in such compounds for achieving a balance between high potency and stability under physiological conditions. This research provides insight into the design of similar compounds for pharmacological applications (Ife et al., 1989).

Propriétés

IUPAC Name |

2-[(4-ethoxyphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-21-11-7-9-12(10-8-11)22(19,20)17-14-6-4-3-5-13(14)15(16)18/h3-10,17H,2H2,1H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVYOCXRLGNOJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Ethoxyphenyl)sulfonyl]amino}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)